molecular formula C10H10N2OS B2514880 (2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol CAS No. 2228823-24-1

(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol

Cat. No. B2514880
CAS RN: 2228823-24-1
M. Wt: 206.26
InChI Key: POCDVRVTOVYAHT-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of thiourea and an alpha-halo ketone . The resulting mixture is typically refluxed for several hours, then cooled to room temperature, washed, and dried .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It possesses an odor similar to pyridine . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .

Scientific Research Applications

Antimicrobial Applications

Thiazoles and their derivatives have been found to exhibit antimicrobial properties . For instance, sulfazole, a derivative of thiazole, is known for its antimicrobial activity .

Antiretroviral Applications

Thiazoles are also used in antiretroviral drugs. Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Applications

Thiazoles have been used in the development of antifungal drugs. Abafungin is an example of an antifungal drug that contains a thiazole moiety .

Anticancer Applications

Thiazoles have been used in the development of anticancer drugs. Tiazofurin is an example of an anticancer drug that contains a thiazole moiety . Additionally, 1,3,4-substituted-thiadiazole derivatives have shown potent anti-cancer activities against various human cancer cell lines .

Anti-Alzheimer Applications

Thiazoles have been found to exhibit anti-Alzheimer activities . This suggests that thiazoles could potentially be used in the development of drugs for the treatment of Alzheimer’s disease.

Antihypertensive Applications

Thiazoles have been found to exhibit antihypertensive activities . This suggests that thiazoles could potentially be used in the development of drugs for the treatment of hypertension.

Antioxidant Applications

Thiazoles have been found to exhibit antioxidant activities . This suggests that thiazoles could potentially be used in the development of drugs with antioxidant properties.

Hepatoprotective Applications

Thiazoles have been found to exhibit hepatoprotective activities . This suggests that thiazoles could potentially be used in the development of drugs for the treatment of liver diseases.

properties

IUPAC Name

(2-amino-5-phenyl-1,3-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c11-10-12-8(6-13)9(14-10)7-4-2-1-3-5-7/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCDVRVTOVYAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5-phenyl-1,3-thiazol-4-yl)methanol

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